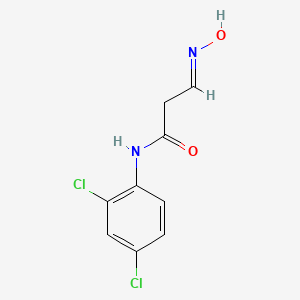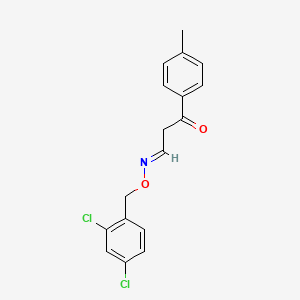![molecular formula C19H19Cl2F3N6O2 B3128870 N-(4-chlorophenyl)-2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-1-hydrazinecarboxamide CAS No. 338979-11-6](/img/structure/B3128870.png)
N-(4-chlorophenyl)-2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-1-hydrazinecarboxamide
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C19H19Cl2F3N6O2 and its molecular weight is 491.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-1-hydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-1-hydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
One study involved the synthesis of new piperazine derivatives and triazolo-pyrazine derivatives in a single-step reaction, leading to twenty adducts characterized by various spectroscopic techniques. X-ray crystallography was used to confirm the chemical identity of one of the adducts. In vitro antimicrobial activity was evaluated against several bacterial and fungal strains, revealing that certain derivatives exhibited significant antimicrobial properties. Molecular docking studies further supported these findings, suggesting potential for developing more potent antimicrobials (Patil et al., 2021).
Reactivity and Antibacterial Activity
Another study explored the cyclization reaction of a related compound, which upon reaction with different hydrazines, led to the formation of various derivatives. These compounds were characterized by spectroscopic methods, and some exhibited weak antibacterial activity. This research demonstrates the reactivity of such compounds and their potential as antibacterial agents (Anusevičius et al., 2014).
Fused Pyridazine Derivatives
The reactivity of 4-acetyl-3-chloro-5,6-diphenylpyridazine with various nucleophilic reagents was investigated, resulting in the synthesis of several fused pyridazine derivatives. These compounds were subjected to different reactions, producing a range of derivatives with confirmed structures through spectroscopic analysis. This study contributes to the understanding of the chemical behavior of such compounds and their potential applications in scientific research (Ismail et al., 1989).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2F3N6O2/c20-13-1-3-14(4-2-13)26-18(32)28-27-16(31)11-29-5-7-30(8-6-29)17-15(21)9-12(10-25-17)19(22,23)24/h1-4,9-10H,5-8,11H2,(H,27,31)(H2,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDFWKVEDYNMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NNC(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701107189 | |
| Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazineacetic acid 2-[[(4-chlorophenyl)amino]carbonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-1-hydrazinecarboxamide | |
CAS RN |
338979-11-6 | |
| Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazineacetic acid 2-[[(4-chlorophenyl)amino]carbonyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338979-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazineacetic acid 2-[[(4-chlorophenyl)amino]carbonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-phenyl-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3128796.png)


![4-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-2-pyrimidinamine](/img/structure/B3128815.png)

![6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B3128828.png)


![N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea](/img/structure/B3128848.png)
![N-[(dimethylamino)methylene]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B3128852.png)
![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide](/img/structure/B3128853.png)

![4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B3128861.png)
![N-[2-(dimethylamino)ethyl]-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B3128877.png)